molecular formula C20H43NO2 B7823356 N-Hexadecyl diethanolamine CAS No. 68603-40-7

N-Hexadecyl diethanolamine

Cat. No.: B7823356
CAS No.: 68603-40-7
M. Wt: 329.6 g/mol
InChI Key: MJWIPTSHMLSLFE-UHFFFAOYSA-N
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Description

N-Hexadecyl diethanolamine: is an organic compound with the molecular formula C20H43NO2 . It is a tertiary amine with two hydroxyl groups and a long hexadecyl chain. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hexadecyl diethanolamine can be synthesized through the reaction of hexadecylamine with ethylene oxide . The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{Hexadecylamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where hexadecylamine and ethylene oxide are reacted under optimized conditions. The process includes steps such as mixing, heating, and purification to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Hexadecyl diethanolamine can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed.

Major Products Formed:

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-Hexadecyl derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-Hexadecyl diethanolamine is used as a surfactant in the synthesis of nanoparticles and other materials. Its ability to stabilize emulsions makes it valuable in various chemical processes.

Biology: In biological research, this compound is used to study cell membrane interactions due to its amphiphilic nature. It is also employed in the formulation of liposomes for drug delivery.

Medicine: this compound is investigated for its potential use in drug formulations, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.

Industry: The compound is used in the production of cosmetics, detergents, and other personal care products. Its surfactant properties help in the formulation of stable emulsions and foams.

Mechanism of Action

N-Hexadecyl diethanolamine exerts its effects primarily through its surfactant properties. The long hexadecyl chain interacts with hydrophobic surfaces, while the hydroxyl groups interact with hydrophilic surfaces. This dual interaction allows the compound to stabilize emulsions and enhance the solubility of hydrophobic substances. The molecular targets include cell membranes and other lipid structures, where it can alter membrane fluidity and permeability.

Comparison with Similar Compounds

    Diethanolamine: A simpler analog with two hydroxyl groups and no long alkyl chain.

    Triethanolamine: Contains three hydroxyl groups and is used as a surfactant and emulsifier.

    Cetyl alcohol: A long-chain fatty alcohol with similar surfactant properties but lacks the amine group.

Uniqueness: N-Hexadecyl diethanolamine is unique due to its combination of a long hydrophobic chain and hydrophilic hydroxyl groups, making it an effective surfactant. Unlike diethanolamine and triethanolamine, it has a longer alkyl chain, providing enhanced hydrophobic interactions. Compared to cetyl alcohol, it has an additional amine group, allowing for more versatile chemical reactions and applications.

Properties

IUPAC Name

2-[hexadecyl(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(17-19-22)18-20-23/h22-23H,2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWIPTSHMLSLFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074261
Record name N-Hexadecyl diethanolamine
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Molecular Weight

329.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18924-67-9, 68603-40-7
Record name 2,2′-(Hexadecylimino)bis[ethanol]
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Record name Palmityldiethanolamine
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Record name Amides, C16-18, N,N-bis(hydroxyethyl)
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Record name Amides, C16-18, N,N-bis(hydroxyethyl)
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Record name N-Hexadecyl diethanolamine
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Record name Amides, C16-18, N,N-bis(hydroxyethyl)
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Record name 2,2'-(hexadecylimino)bisethanol
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Record name PALMITYLDIETHANOLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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